2-(2-Methyl-4-oxoazetidin-1-yl)acetic acid
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Overview
Description
2-(2-Methyl-4-oxoazetidin-1-yl)acetic acid is a compound that belongs to the class of azetidinones, which are four-membered lactam structures. This compound is of significant interest due to its potential biological activities, including antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction is carried out under controlled conditions to ensure the formation of the azetidinone ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of 2-(2-Methyl-4-oxoazetidin-1-yl)acetic acid may involve large-scale synthesis using similar cycloaddition reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-4-oxoazetidin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the azetidinone ring, such as hydroxylated or aminated compounds .
Scientific Research Applications
2-(2-Methyl-4-oxoazetidin-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential antimicrobial activity against various bacterial and fungal strains.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-4-oxoazetidin-1-yl)acetic acid involves its interaction with specific molecular targets. In antimicrobial applications, it interferes with bacterial cell wall synthesis, similar to other β-lactam antibiotics . In anticancer applications, it induces apoptosis in cancer cells by modulating the expression of apoptotic genes such as BAX and Bcl-xl .
Comparison with Similar Compounds
Similar Compounds
2-(3-Methyl-2-oxoquinoxalin-1-yl)acetamide: This compound also exhibits antimicrobial and antifungal activities.
2-Methyl-5-nitroimidazole-1-acetic acid: Known for its antimicrobial properties.
Uniqueness
2-(2-Methyl-4-oxoazetidin-1-yl)acetic acid is unique due to its four-membered azetidinone ring, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C6H9NO3 |
---|---|
Molecular Weight |
143.14 g/mol |
IUPAC Name |
2-(2-methyl-4-oxoazetidin-1-yl)acetic acid |
InChI |
InChI=1S/C6H9NO3/c1-4-2-5(8)7(4)3-6(9)10/h4H,2-3H2,1H3,(H,9,10) |
InChI Key |
JPHWXFNNEAJTDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)N1CC(=O)O |
Origin of Product |
United States |
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